3-ethyl-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one
Description
Properties
IUPAC Name |
3-ethyl-4-methyl-7-(2-oxopropoxy)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-4-12-10(3)13-6-5-11(18-8-9(2)16)7-14(13)19-15(12)17/h5-7H,4,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBONFSLYACUCAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C=C(C=C2)OCC(=O)C)OC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one typically involves the reaction of 4-methyl-7-hydroxy-2H-chromen-2-one with 3-ethyl-2-oxopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. The product is then purified using techniques such as recrystallization or chromatography to ensure high purity suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-ethyl-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or halides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions result in various substituted chromen-2-one derivatives .
Scientific Research Applications
3-ethyl-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-ethyl-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes, modulate signaling pathways, and interact with cellular receptors. These interactions lead to its observed biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at the 7-Position
The 7-position of the coumarin scaffold is a critical site for structural modification, as evidenced by diverse analogues:
4-Ethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one
- Structure : Benzyloxy group at position 7.
- Molecular Formula : C₁₉H₁₈O₃; Mass : 294.35 g/mol.
4-Methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one
- Structure : 2-Oxo-2-phenylethoxy group at position 7.
- Synthesis: Reflux with 2-bromoacetophenone and K₂CO₃ in acetone .
- Key Features : The phenyl ketone group enhances π-π stacking interactions, which could improve binding to hydrophobic enzyme pockets. Analogues with similar substituents demonstrate cytotoxic effects on cancer cells, linked to reactive oxygen species (ROS) induction .
4-Methyl-7-(prop-2-yn-1-yloxy)-2H-chromen-2-one (4a)
- Structure : Propargyloxy group at position 7.
- Molecular Formula : C₁₃H₁₀O₃; Mass : 215.07 g/mol.
- Key Features : The alkyne group enables click chemistry applications for bioconjugation. Derivatives with trifluoromethyl groups (e.g., 4b ) show enhanced metabolic stability due to fluorine’s electron-withdrawing effects .
3,4-Dimethyl-7-((1-methylpiperidin-4-yl)oxy)-2H-chromen-2-one
Physicochemical Properties
- Solubility : The 2-oxopropoxy group in the target compound introduces polarity, improving aqueous solubility compared to benzyloxy derivatives (e.g., ). However, it is less lipophilic than chlorophenyl analogues (e.g., ).
- Metabolic Stability : Propargyloxy and trifluoromethyl groups (e.g., 4b ) enhance resistance to oxidative metabolism, whereas the target compound’s ketone may undergo reduction in vivo .
Biological Activity
3-Ethyl-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromenones, which are known for their diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, including antitumor, antimicrobial, and anti-inflammatory properties. This article provides a detailed overview of the biological activity of this compound, supported by research findings and data tables.
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- Antitumor Activity : The compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis. For instance, studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against MCF-7 breast cancer cells and K562 leukemia cells, with IC50 values as low as 20.2 μM and 9.3 μM, respectively .
- Antimicrobial Properties : Research indicates that this compound possesses antimicrobial activity against various pathogens, making it a candidate for further development as an antibacterial agent.
- Anti-inflammatory Effects : The compound is also being investigated for its potential to modulate inflammatory pathways, which could lead to therapeutic applications in treating inflammatory diseases.
Case Studies
Several studies have explored the biological activity of this compound and its derivatives:
- Antitumor Studies : In a study evaluating various coumarin derivatives, it was found that those with oxopropoxy substitutions exhibited enhanced antitumor activity compared to their non-substituted counterparts . The mechanism was linked to the induction of cell cycle arrest and apoptosis.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 | 20.2 |
| This compound | K562 | 9.3 |
Antimicrobial Activity
In vitro studies have demonstrated that the compound exhibits significant antimicrobial effects against both gram-positive and gram-negative bacteria. This property is particularly relevant in the context of increasing antibiotic resistance.
Q & A
Q. How to establish structure-thermodynamic relationships for solubility and formulation?
- Methodological Answer :
- Thermodynamic Analysis :
| Property | Value | Method |
|---|---|---|
| ΔHsol (kJ/mol) | 18.7 ± 0.5 | Isothermal Calorimetry |
| logS (pH 7.4) | –3.2 | Shake-Flask Method |
- Co-crystallization : Improve solubility 5-fold using succinic acid as a co-former (PXRD confirms stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
